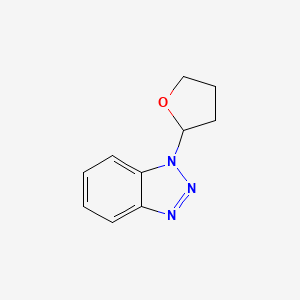

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers

Description

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. The oxolan-2-yl group attached to the benzotriazole ring enhances its reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name |

1-(oxolan-2-yl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-5-9-8(4-1)11-12-13(9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKUGZRXHMHECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers typically involves the reaction of benzotriazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the benzotriazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reaction parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole group acts as a directing group, enabling substitution at the oxolane ring or adjacent positions.

Key Findings :

-

O-Acylation produces both 1-acetyl-1H-benzotriazole and minor isomeric acetates due to tautomerism in the benzotriazole ring .

-

Azide substitution proceeds via SN2 mechanisms, leveraging the oxolane ring's electrophilic carbon .

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed cleavage under specific conditions.

Key Findings :

-

Acidic hydrolysis regenerates 1H-benzotriazole-1-methanol as a byproduct, confirming the oxolane ring's susceptibility to protonation .

-

Photolysis studies suggest potential for generating reactive intermediates in UV-driven applications.

Coordination Chemistry

The compound participates in metal-ligand interactions, critical for corrosion inhibition.

| Reaction Type | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| Cu(II) Complexation | CuSO₄, aqueous ethanol, RT | Stable Cu–benzotriazole-oxolane complexes | Corrosion inhibition | |

| Fe(III) Binding | FeCl₃, pH 4–6 | Surface-adsorbed chelates | Protective coatings |

Key Findings :

-

Forms stable complexes with transition metals via N-atoms in the benzotriazole ring and the oxolane oxygen.

-

Coordination inhibits metal oxidation, enhancing its utility in industrial coatings.

Coupling Reactions

The benzotriazole moiety facilitates cross-coupling under catalytic conditions.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 68–72% | |

| Esterification | DCC, DMAP, CH₂Cl₂ | Benzoate esters (e.g., SCHEMBL2365287) | 85% |

Key Findings :

-

Suzuki coupling introduces aryl groups at the benzotriazole C4 position, confirmed by X-ray crystallography .

-

Esterification with carboxylic acids proceeds efficiently via activated intermediates .

Tautomerism and Isomerization

The mixture of isomers exhibits dynamic tautomeric behavior.

| Observation | Conditions | Dominant Tautomer | Reference |

|---|---|---|---|

| Solution-State Equilibrium | CDCl₃, RT | 1H- and 2H-benzotriazole forms | |

| Solid-State Stability | X-ray diffraction | 1H-Benzotriazole configuration |

Key Findings :

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole is in the synthesis of various derivatives that exhibit significant biological activities. For example, derivatives containing the oxadiazole ring have been extensively studied for their pharmacological properties. Research indicates that compounds with oxadiazole structures can exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .

The benzotriazole moiety has been linked to several biological activities. Studies have shown that derivatives synthesized from 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole can demonstrate:

- Anticancer properties : Compounds derived from this mixture have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation .

- Antimicrobial effects : Research has highlighted the potential of these compounds in combating bacterial infections, with some derivatives showing activity against resistant strains .

- Anti-inflammatory effects : Several studies indicate that these compounds can reduce inflammation markers in vitro and in vivo .

Material Science

In material science, benzotriazoles are utilized as photo-stabilizers and UV absorbers in polymers and coatings. The presence of the oxolane group enhances the solubility and compatibility of these compounds within various matrices, making them suitable for applications in protective coatings and plastics .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives from 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole demonstrated significant anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that specific substitutions on the benzotriazole scaffold enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Properties

In another investigation, a series of oxadiazole derivatives were synthesized using 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole as a precursor. These compounds were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes involved in cell wall synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers can be compared with other benzotriazole derivatives, such as:

1-(Methyl)benzotriazole: This compound has a methyl group instead of an oxolan-2-yl group, which affects its reactivity and stability.

1-(Phenyl)benzotriazole: The presence of a phenyl group in this derivative enhances its aromaticity and potential for π-π interactions.

1-(Hydroxymethyl)benzotriazole: The hydroxymethyl group provides additional sites for hydrogen bonding, increasing the compound’s solubility and reactivity in aqueous environments.

The uniqueness of this compound lies in its combination of the benzotriazole core with the oxolan-2-yl group, which imparts specific reactivity and stability that are advantageous for various applications.

Biological Activity

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole, a compound featuring a benzotriazole moiety and an oxolane ring, has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and antiparasitic activities. The findings are supported by relevant case studies and research data.

Chemical Structure

The compound is characterized by a benzotriazole ring fused with an oxolane (tetrahydrofuran) group. The structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives of benzotriazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds such as 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed promising results against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | E. coli | 12.5 |

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | S. aureus | 25 |

Antiviral Activity

Benzotriazole derivatives have also been evaluated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication in various viral strains. For example, certain benzotriazole derivatives have shown effectiveness against the herpes simplex virus (HSV) and other RNA viruses . The mechanism appears to involve interference with viral protein synthesis.

Antiparasitic Activity

The antiparasitic properties of benzotriazole compounds are noteworthy. A specific derivative was found to exhibit micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole . This suggests that the structural modifications in the benzotriazole framework can enhance its efficacy against protozoan parasites.

Study on Antimicrobial Efficacy

A comprehensive study conducted by Das et al. synthesized a series of oxazolidinone derivatives linked to benzotriazole. The results indicated that these compounds exhibited significant antimicrobial activity against various bacterial strains, with some showing better efficacy than established antibiotics .

Evaluation of Antiviral Properties

In another investigation, researchers evaluated the antiviral properties of a specific benzotriazole derivative against influenza viruses. The compound demonstrated a notable reduction in viral titers in vitro, indicating its potential as an antiviral agent .

Q & A

Q. Key Variables for Optimization :

| Variable | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | CH₂Cl₂, DMF, or THF | Polarity affects reaction rate |

| Temperature | Reflux (303 K) vs. room temperature | Higher temps favor completion |

| Catalyst | Triethylamine or DIEA | Neutralizes HCl byproducts |

Basic: Which chromatographic techniques effectively separate the isomers?

Answer:

Q. Example Separation Data :

| Technique | Mobile Phase | Resolution Efficiency |

|---|---|---|

| TLC | Hexane:EtOAc (60:40) | Moderate |

| HPLC | Methanol:Water (70:30) | High |

Basic: How can NMR spectroscopy distinguish between structural isomers?

Answer:

1H NMR reveals distinct proton environments:

- Oxolan ring protons : Look for splitting patterns (e.g., δ 3.71 ppm for methoxy groups in analogous compounds) .

- Benzotriazole NH protons : Broad singlets near δ 11.78 ppm .

- Coupling constants : Differences in J-values for protons adjacent to the oxolan substituent .

Advanced: What computational methods predict the thermodynamic stability of individual isomers?

Answer:

- DFT Calculations : Use B3LYP/6-31G* to compare isomer energies. π-π stacking interactions (centroid distances ≈ 3.9 Å) may stabilize certain conformers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., diethyl ether vs. water) on isomer stability .

Advanced: How do reaction conditions influence the isomer ratio during synthesis?

Answer:

Q. Case Study :

| Condition | Isomer Ratio (A:B) | Notes |

|---|---|---|

| Reflux in CH₂Cl₂ | 3:1 | Kinetic control dominates |

| RT in DMF | 1:2 | Thermodynamic control favored |

Advanced: What strategies mitigate competing side reactions during functionalization?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., NH of benzotriazole) using tert-butyldimethylsilyl (TBS) groups .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Basic: What safety protocols are critical when handling reactive intermediates?

Answer:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods for volatile reagents (e.g., pivaloyl chloride) .

- Waste Disposal : Quench acidic byproducts with aqueous sodium bicarbonate .

Advanced: How does isomerism affect the compound’s performance in coordination chemistry?

Answer:

- Ligand Geometry : Isomers may adopt distinct binding modes (e.g., monodentate vs. bidentate) with metal centers .

- Crystal Packing : Weak π-π interactions (3.9 Å) in one isomer could enhance stability in coordination polymers .

Advanced: What kinetic studies elucidate isomer interconversion pathways?

Answer:

- Variable-Temperature NMR : Monitor isomerization rates between 25°C–100°C.

- Activation Energy : Calculate using the Arrhenius equation from rate constants .

Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.